molecular formula C12H16N2O4 B14502179 Benzyl 2-(4-hydroxybutanoyl)hydrazine-1-carboxylate CAS No. 64532-64-5

Benzyl 2-(4-hydroxybutanoyl)hydrazine-1-carboxylate

Cat. No.: B14502179
CAS No.: 64532-64-5
M. Wt: 252.27 g/mol
InChI Key: BLAPAFIIKKMCSZ-UHFFFAOYSA-N
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Description

Benzyl 2-(4-hydroxybutanoyl)hydrazine-1-carboxylate is an organic compound that features a benzyl group attached to a hydrazine derivative. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-hydroxybutanoyl)hydrazine-1-carboxylate typically involves the reaction of benzyl hydrazine with 4-hydroxybutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazine-carboxylate bond. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(4-hydroxybutanoyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazine moiety can be reduced to form corresponding amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of benzyl 2-(4-oxobutanoyl)hydrazine-1-carboxylate.

    Reduction: Formation of benzyl 2-(4-hydroxybutyl)hydrazine-1-carboxylate.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-(4-hydroxybutanoyl)hydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-hydroxybutanoyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within target proteins, thereby influencing its biological activity.

Comparison with Similar Compounds

  • Benzylhydrazine
  • Benzyl 2-(4-oxobutanoyl)hydrazine-1-carboxylate
  • Benzyl 2-(4-hydroxybutyl)hydrazine-1-carboxylate

Comparison: Benzyl 2-(4-hydroxybutanoyl)hydrazine-1-carboxylate is unique due to the presence of both a hydroxyl group and a hydrazine moiety, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structural features also contribute to its potential as a versatile reagent in organic synthesis and its promising applications in biological and medicinal research.

Properties

CAS No.

64532-64-5

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

benzyl N-(4-hydroxybutanoylamino)carbamate

InChI

InChI=1S/C12H16N2O4/c15-8-4-7-11(16)13-14-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2,(H,13,16)(H,14,17)

InChI Key

BLAPAFIIKKMCSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NNC(=O)CCCO

Origin of Product

United States

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